[(5-Aminopyridin-2-yl)methylideneamino]thiourea
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Overview
Description
[(5-Aminopyridin-2-yl)methylideneamino]thiourea is a chemical compound known for its diverse applications in scientific research. It is a derivative of aminopyridine and thiourea, and its structure includes a pyridine ring substituted with an amino group and a thiourea moiety. This compound has garnered interest due to its potential biological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Aminopyridin-2-yl)methylideneamino]thiourea typically involves the reaction of 5-aminopyridine-2-carboxaldehyde with thiourea. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
[(5-Aminopyridin-2-yl)methylideneamino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino and thiourea groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or other reduced derivatives.
Scientific Research Applications
[(5-Aminopyridin-2-yl)methylideneamino]thiourea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it useful in biochemical studies.
Medicine: Research has indicated its potential as an antitumor and antimicrobial agent.
Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of [(5-Aminopyridin-2-yl)methylideneamino]thiourea involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to active sites, inhibiting the function of these biomolecules. This inhibition can disrupt various biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- [(3-Aminopyridin-2-yl)methylideneamino]thiourea
- 2-(Pyridin-2-yl)pyrimidine derivatives
Uniqueness
[(5-Aminopyridin-2-yl)methylideneamino]thiourea is unique due to its specific substitution pattern on the pyridine ring and the presence of both amino and thiourea groups. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
143621-36-7 |
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Molecular Formula |
C7H9N5S |
Molecular Weight |
195.25 g/mol |
IUPAC Name |
[(5-aminopyridin-2-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C7H9N5S/c8-5-1-2-6(10-3-5)4-11-12-7(9)13/h1-4H,8H2,(H3,9,12,13) |
InChI Key |
AUTPZEFNZJADCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1N)C=NNC(=S)N |
Origin of Product |
United States |
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